Biotin-Aniline -

Biotin-Aniline

Catalog Number: EVT-3147756
CAS Number:
Molecular Formula: C18H26N4O2S
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biotin-Aniline is a probe with substantially high reactivity towards RNA and DNA . It emerges as a more efficient probe for capturing subcellular transcriptome in living cells with high spatial specificity .


Synthesis Analysis

The synthesis of Biotin-Aniline involves the use of a panel of biotin-conjugated amine probes, including alkylamine (Btn-NH2, 1), aniline (Btn-An, 2) and alkoxyamine (Btn-ONH2, 3) .


Molecular Structure Analysis

The molecular structure of Biotin-Aniline is complex and involves various components. Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .


Chemical Reactions Analysis

Biotin-Aniline is used in a method called CAP-seq, which capitalizes on light-activated, proximity-dependent photo-oxidation of RNA nucleobases . This technique allows the investigation of local transcriptomes that are proximal to various subcellular compartments .


Physical And Chemical Properties Analysis

Biotin-Aniline has a molecular weight of 362.49 g/mol . It is a white to beige powder that is soluble in DMSO .

Biotin-conjugated Arylamines

Compound Description: Biotin-conjugated arylamines are a class of compounds that share a common structure of biotin linked to an arylamine group. These compounds were identified as novel probes for APEX2-mediated proximity labeling, demonstrating significantly higher reactivity towards nucleic acids compared to previously used phenolic compounds [, ]. This enhanced reactivity makes them particularly useful for mapping the subcellular transcriptome.

Biotin Hydrazide

Compound Description: Biotin hydrazide (BH) is a chemical compound utilized in various bioconjugation and labeling techniques. In the context of glycan analysis, BH is used to label aldehyde groups that are introduced into glycans through specific oxidation reactions [, , ]. This labeling allows for the subsequent attachment of avidin or streptavidin conjugates, facilitating detection or enrichment of the targeted glycans.

Aminooxy-Biotin

Compound Description: Aminooxy-biotin is a chemical reagent used for the selective labeling and enrichment of glycoproteins. It is employed in techniques like periodate oxidation and aniline-catalyzed oxime ligation (PAL) and galactose oxidase and aniline-catalyzed oxime ligation (GAL) []. In these methods, aminooxy-biotin reacts with aldehyde groups that have been specifically introduced into sialic acid or galactose/N-acetylgalactosamine residues of glycoproteins, leading to their biotinylation.

Source and Classification

Biotin-Aniline is derived from the reaction between biotin and aniline. It is classified under bioconjugates, specifically as a biotinylated probe, which enhances the specificity of labeling biomolecules in biological research. Its CAS number is 769933-15-5, and it has a molecular weight of 362.49 g/mol with the chemical formula C18H26N4O2SC_{18}H_{26}N_{4}O_{2}S .

Synthesis Analysis

Synthetic Methods

The synthesis of Biotin-Aniline typically involves the coupling of biotin with aniline using specific reagents and solvents. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent alongside 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted in dimethylformamide (DMF) at room temperature to facilitate the formation of the desired product.

Reaction Conditions

  • Reagents: Biotin, Aniline, DCC, DMAP
  • Solvent: Dimethylformamide
  • Temperature: Room temperature
  • Reaction Time: Typically several hours, depending on the scale and purity requirements.

Industrial production may utilize automated reactors to maintain precise control over reaction conditions, enhancing yield and purity through techniques like column chromatography and recrystallization .

Molecular Structure Analysis

Structural Characteristics

Biotin-Aniline features a complex molecular structure characterized by:

  • Core Components: The structure integrates a biotin moiety with an aniline group, which contributes to its reactivity.
  • Functional Groups: The presence of amino groups facilitates interactions with nucleic acids.
  • 3D Configuration: The spatial arrangement allows for effective binding to RNA and DNA targets.

The molecular structure can be represented as follows:

Biotin Aniline=N 4 aminophenethyl biotinamide\text{Biotin Aniline}=\text{N 4 aminophenethyl biotinamide}

This configuration supports its role in biochemical assays by enhancing specificity during labeling processes .

Chemical Reactions Analysis

Types of Reactions

Biotin-Aniline can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form biotin-quinone derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield biotin-amine derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions occur where the amino group can be replaced by other nucleophiles.

Common Reagents

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Nucleophiles for Substitution: Halides, thiols, amines .

Major Products

The primary products from these reactions include:

  • Biotin-quinone
  • Biotin-amine derivatives
  • Various substituted biotin derivatives .
Mechanism of Action

Target Interaction

Biotin-Aniline acts as a probe that specifically labels RNA within cells. It functions effectively in proximity-dependent labeling techniques such as APEX2-mediated labeling. The mechanism involves:

  1. Binding to RNA: The compound selectively interacts with newly transcribed RNA.
  2. Labeling Process: Upon exposure to hydrogen peroxide, APEX2 converts phenolic substrates into reactive radicals that covalently attach to electron-rich amino acids and nucleotides.

Biochemical Pathways

Biotin serves as a coenzyme for carboxylases involved in one-carbon unit transfers, while Biotin-Aniline enhances the efficiency of RNA labeling approximately 25-fold compared to traditional methods .

Physical and Chemical Properties Analysis

Analytical Data

The compound's stability and reactivity are crucial for its application in biochemical assays, particularly those involving live cells.

Applications

Scientific Applications

Biotin-Aniline is primarily used in molecular biology for:

  • RNA Labeling: It captures subcellular transcriptomes efficiently without disrupting cellular integrity.
  • Proximity Labeling Techniques: Utilized in APEX2-mediated assays to map interactions between proteins and nucleic acids within living cells.
  • Research on Mitochondrial RNAs: It has shown effectiveness in isolating mitochondrial messenger RNAs while leaving cytoplasmic RNAs untouched.

This compound represents a significant advancement in methodologies for studying RNA dynamics within cellular environments, enabling researchers to explore biological processes with high specificity and sensitivity .

Synthesis and Mechanistic Basis of Biotin-Aniline as a Proximity-Dependent Labeling Agent [2] [5]

Design Principles for Arylamine-Biotin Conjugates in Nucleic Acid Targeting

Traditional proximity labeling tools like biotin-phenol rely on phenoxyl radicals generated by engineered peroxidases such as APEX2. These radicals exhibit preferential reactivity towards electron-rich amino acids (e.g., tyrosine, tryptophan) in proteins but demonstrate limited efficiency for nucleic acid labeling due to the inherently lower electron density of nucleotide bases compared to aromatic amino acids. To overcome this limitation, arylamine-biotin conjugates like biotin-aniline (Btn-An) were strategically designed. The core innovation replaces the phenolic hydroxyl group with an aniline moiety, resulting in a radical species with fundamentally distinct electronic properties [2] [5].

Upon enzymatic activation (discussed in Section 1.2), the generated anilinyl radical is significantly more electrophilic than the phenoxyl radical. This heightened electrophilicity drives preferential attack on the relatively electron-deficient heterocyclic rings of RNA and DNA nucleobases (e.g., guanine, adenine) via radical addition mechanisms. The propargyl linker in biotin-aniline (connecting the aniline nitrogen to the biotin group) provides optimal spatial flexibility, allowing the biotin tag to project away from the interaction site without sterically hindering the radical reaction or subsequent streptavidin capture [4]. Crucially, this molecular design shifts the labeling bias from proteins towards nucleic acids while retaining the spatial specificity conferred by enzyme localization (e.g., APEX2 targeted to the mitochondrial matrix) [1] [5].

Table 1: Key Design Features and Properties of Biotin-Aniline vs. Biotin-Phenol

FeatureBiotin-Aniline (Btn-An)Biotin-Phenol (Btn-Ph)Impact on Labeling
Reactive GroupAnilinePhenolDetermines radical electrophilicity
Primary Radical FormElectrophilic Anilinyl Radical (•N)Nucleophilic Phenoxyl Radical (•O)Anilinyl radical prefers electron-deficient nucleic acid bases
Optimal LinkerPropargylamineTypically alkyl/etherBalances flexibility and minimal steric hindrance
Reactivity with RNA/DNAHigh (Rate constant ~3-5x higher than Btn-Ph)LowEnables efficient capture of transcriptomes
Primary Labeling TargetsGuanine > Adenine (RNA/DNA)Tyrosine, Tryptophan (Proteins)Shifts application focus to nucleic acids
Spatial Resolution< 20 nm radius< 20 nm radiusComparable sub-organellar specificity

Enzymatic Activation Mechanisms: APEX2-Mediated Radical Generation

Biotin-aniline functions as a substrate for engineered ascorbate peroxidases, primarily APEX2. The activation and labeling mechanism proceeds through a tightly regulated, hydrogen peroxide (H₂O₂)-dependent catalytic cycle:

  • Enzyme Activation: APEX2, fused to a subcellular targeting protein (e.g., mitochondrial matrix protein), is in its resting ferric (Fe³⁺) state. Upon addition of H₂O₂, the enzyme undergoes a two-electron oxidation, forming the reactive Compound I intermediate (Fe⁴⁺=O •⁺ porphyrin radical). This is the key oxidizing species.
  • Radical Generation: Compound I oxidizes the aniline nitrogen of biotin-aniline through a single-electron transfer (SET) process. This generates a neutral anilinyl radical (•N-Ar-Biotin) and reduces Compound I to Compound II (Fe⁴⁺=O). Compound II is subsequently reduced back to the resting ferric state by ascorbate, a required cosubstrate, completing the catalytic cycle [2] [5] [10].
  • Proximity-Dependent Labeling: The anilinyl radical is extremely short-lived (< 1 millisecond). Within its brief diffusion radius (< 20 nm), it reacts covalently primarily with nearby nucleobases in RNA or DNA. The reaction involves radical addition to electron-rich sites, notably the C8 position of guanine and adenine, forming a stable carbon-nitrogen bond and biotinylating the nucleic acid [2] [5].
  • Quenching & Capture: The reaction is rapidly quenched (typically within 1 minute) by adding radical scavengers like Trolox, sodium ascorbate, and sodium azide to prevent excessive background labeling. Biotinylated RNAs/DNA are then captured using streptavidin-coated beads for downstream analysis (e.g., RNA sequencing - APEX-seq) [5] .

The spatial specificity of labeling is exclusively determined by the localization of the APEX2 enzyme. For instance, targeting APEX2 to the mitochondrial matrix using a mitochondrial presequence results in specific biotinylation of mitochondrial RNAs by biotin-aniline, while cytoplasmic RNAs remain unlabeled [1] [2]. This demonstrates the critical role of enzyme targeting in defining the subcellular resolution of the labeling.

Reaction Kinetics and Selectivity for RNA vs. DNA Labeling

Kinetic studies comparing biotin-aniline (Btn-An) to the conventional substrate biotin-phenol (Btn-Ph) reveal its superior efficiency for nucleic acid labeling:

  • Enhanced Reaction Rate: Btn-An exhibits a substantially higher reaction rate constant (k) towards purified APEX2 than Btn-Ph. This translates to more efficient radical generation per unit time upon H₂O₂ addition [4].
  • Nucleic Acid Preference: While Btn-An labels both RNA and DNA, it demonstrates a clear preference for RNA over DNA, typically in the range of 8:1 to 10:1 depending on the cellular context and RNA abundance [1] [2]. This selectivity arises from several factors:
  • Structural Accessibility: Cellular RNA, particularly mRNA, often exists in single-stranded regions or transiently unfolds, exposing nucleobases (especially guanine and adenine) more readily to the diffusing anilinyl radical than the predominantly double-stranded and tightly packed DNA.
  • Nucleobase Electronegativity: Guanine has the lowest oxidation potential (highest electron density) among the DNA/RNA nucleobases, making it the most susceptible target for electrophilic radicals like anilinyl. Adenine is the next preferred target. RNA has a higher guanine content in accessible regions compared to nuclear DNA.
  • Subcellular Localization: Mitochondrial DNA (mtDNA) is present, but mitochondrial RNA (mtRNA - including the 13 mRNAs) is highly abundant and transcribed at high rates, providing a larger pool of targets within the mitochondrial matrix where APEX2-Btn-An labeling has been most successfully applied [1] [2].

Table 2: Kinetics and Selectivity Profile of Biotin-Aniline Labeling

ParameterValue/ObservationExperimental ContextReference
Activation Rate by APEX2~3-5x faster than Biotin-Phenol (Btn-Ph)Purified APEX2 enzyme activity assays [2] [4]
Radical Lifetime< 1 msTheoretical estimation based on reactivity [5] [10]
Labeling Radius< 20 nmDefined by radical lifetime and diffusion [5] [10]
RNA vs. DNA Selectivity~8:1 to 10:1 (RNA:DNA)APEX-seq in mitochondrial matrix [1] [2]
Key RNA TargetsMitochondrial mRNAs (13/13 captured), rRNAs, tRNAsHEK293T cells, APEX2 targeted to matrix [1] [2]
Labeling Time1 minute (optimal balance of signal and background)Live-cell labeling protocols [5]
Critical QuenchersTrolox, Sodium Ascorbate, Sodium AzideStandard quenching cocktail [5]

The high spatial specificity and RNA selectivity of APEX2-mediated Btn-An labeling are powerfully demonstrated by its ability to capture all 13 mitochondrial messenger RNAs while leaving the vast repertoire of cytoplasmic RNAs completely untouched when APEX2 is targeted to the mitochondrial matrix [1] [2]. This depth of coverage and absence of off-target labeling highlight its efficacy for mapping subcellular transcriptomes with high precision, offering a significant advantage over traditional biochemical fractionation methods prone to cross-contamination. The kinetics favor rapid labeling (within 1 minute), enabling snapshot views of RNA localization and minimizing perturbations to cellular physiology [5] .

Properties

Product Name

Biotin-Aniline

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1

InChI Key

AHRRICHWBPPWDZ-ZOBUZTSGSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2

Solubility

not available

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2

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